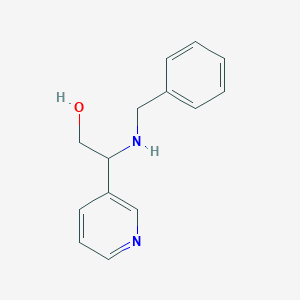

2-(Benzylamino)-2-pyridin-3-ylethanol

説明

Structure

3D Structure

特性

IUPAC Name |

2-(benzylamino)-2-pyridin-3-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-11-14(13-7-4-8-15-10-13)16-9-12-5-2-1-3-6-12/h1-8,10,14,16-17H,9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEXJXUVCHIOGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CO)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Benzylamino 2 Pyridin 3 Ylethanol and Its Analogues

Enantioselective and Diastereoselective Synthesis of 2-(Benzylamino)-2-pyridin-3-ylethanol Stereoisomers

The controlled synthesis of specific stereoisomers of this compound is crucial for understanding its structure-activity relationship. Key strategies focus on the enantioselective reduction of a prochiral precursor, 2-(benzylamino)-1-(pyridin-3-yl)ethan-1-one, or the diastereoselective functionalization of a chiral scaffold.

One of the most effective methods for the enantioselective reduction of prochiral ketones is the use of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) reduction. alfachemic.comresearchgate.netnih.govorganic-chemistry.org This method typically employs borane (B79455) as the reducing agent in the presence of a catalytic amount of a chiral oxazaborolidine derived from a chiral amino alcohol. The catalyst forms a complex with the borane and the ketone, facilitating a highly face-selective hydride transfer. For the synthesis of the target compound, the precursor α-amino ketone would be subjected to these conditions. High enantiomeric excesses (ee) are often achieved with this method for a variety of ketones, including those with heteroaromatic substituents. researchgate.net

Another powerful approach is asymmetric transfer hydrogenation, which utilizes a chiral transition metal catalyst, commonly based on ruthenium or rhodium, and a hydrogen donor like isopropanol (B130326) or formic acid. nih.govnih.gov These catalysts, featuring chiral ligands, can achieve high levels of enantioselectivity in the reduction of ketones, including α-amino ketones.

The table below illustrates representative results for the enantioselective reduction of analogous amino ketones using chiral oxazaborolidine catalysts, demonstrating the potential of this methodology for the synthesis of enantiomerically enriched this compound.

| Substrate (Analogous α-Amino Ketone) | Catalyst System | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| N,N-Dibenzyl-2-aminoacetophenone | (S)-CBS Catalyst (10 mol%) | BH3·THF | THF | 95 | 97 | researchgate.net |

| 2-(Dimethylamino)acetophenone | in-situ generated oxazaborolidine | BH3·THF | THF | 85 | 99 | researchgate.net |

Diastereoselective approaches would typically involve the use of a chiral auxiliary on the nitrogen or the coupling of chiral fragments. For instance, the conjugate addition of a chiral amine to a pyridyl-containing α,β-unsaturated ester could be a viable route to introduce the desired stereochemistry. rsc.org

Development of Novel Catalytic Approaches for Efficient Production of this compound

Recent advancements in catalysis offer more efficient and sustainable routes to β-amino alcohols. Transition-metal-catalyzed asymmetric hydrogenation stands out for its high efficiency and atom economy. nih.govthieme-connect.com Ruthenium and iridium complexes with chiral phosphine (B1218219) ligands have shown exceptional performance in the hydrogenation of a wide range of ketones, including those bearing pyridine (B92270) rings. thieme-connect.com

Biocatalysis presents another powerful and green alternative. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exquisite stereoselectivity. The use of whole-cell biocatalysts or isolated enzymes can provide access to enantiomerically pure amino alcohols under mild, aqueous conditions. nih.govresearchgate.net The reduction of heteroaromatic ketones to their corresponding chiral alcohols has been successfully demonstrated using various microorganisms. researchgate.net

The following table summarizes results for the catalytic asymmetric reduction of analogous pyridyl ketones, highlighting the potential of these methods for the efficient production of the target compound.

| Substrate (Analogous Pyridyl Ketone) | Catalyst System | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 2-Acetylpyridine | [Rh(COD)Binapine]BF4 | H2 (10 atm), CH2Cl2, 30 °C, 24 h | >99 | 98 | nih.gov |

| 1-(Pyridin-2-yl)ethanone | Lactobacillus senmaizukei | Whole-cell bioreduction | >99 | >99 (R) | researchgate.net |

Application of Green Chemistry Principles in the Sustainable Synthesis of this compound

Adhering to the principles of green chemistry is increasingly important in modern organic synthesis. For the synthesis of this compound, several green strategies can be implemented.

The use of water as a solvent is a key aspect of green chemistry. rsc.org The synthesis of β-amino alcohols through the ring-opening of epoxides with amines has been successfully carried out in water, often with enhanced reactivity and selectivity. rsc.org Photocatalytic methods using visible light in aqueous media also represent a green approach to the synthesis of 1,2-amino alcohols. patsnap.com

Biocatalysis, as mentioned earlier, is inherently a green technology, utilizing renewable enzymes and mild reaction conditions. nih.gov Furthermore, the development of recyclable catalysts, such as those derived from fruit waste, offers a sustainable approach to the synthesis of β-amino alcohols. nih.gov The use of heterogeneous catalysts that can be easily recovered and reused also contributes to a more sustainable process.

The table below provides examples of green synthetic methods for β-amino alcohols.

| Reaction | Green Principle | Catalyst/Conditions | Solvent | Key Advantage | Reference |

|---|---|---|---|---|---|

| Decarboxylative coupling of N-aryl amino acids with aldehydes | Use of renewable feedstocks, benign solvent | Visible light, photocatalyst | Water | Mild conditions, avoids toxic reagents | rsc.org |

| Ring opening of epichlorohydrin (B41342) with anilines | Use of waste biomass as a catalyst source | Kinnow peel powder | Solvent-free | Sustainable and environmentally friendly catalyst | nih.gov |

Strategic Derivatization and Analog Library Generation Based on the this compound Scaffold

To explore the chemical space around the this compound scaffold, the generation of analog libraries through strategic derivatization is essential. Solid-phase synthesis is a powerful technique for the rapid generation of such libraries. google.compeptide.com The amino alcohol scaffold can be attached to a solid support, allowing for the systematic variation of different parts of the molecule through sequential reactions. For instance, the benzyl (B1604629) group could be replaced with a variety of substituents by first debenzylating and then reacting the resulting primary amine with a diverse set of electrophiles. Similarly, the pyridine ring could be modified, or the hydroxyl group could be functionalized.

Combinatorial chemistry principles can be applied to generate large, diverse libraries of compounds based on the core structure. peptide.com This allows for the efficient exploration of structure-activity relationships.

Flow Chemistry and Continuous Processing Techniques for this compound Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. durham.ac.ukuc.pteuropa.eu The synthesis of active pharmaceutical ingredients and their intermediates is increasingly being performed in continuous flow reactors.

For the synthesis of this compound, a multi-step flow process could be envisioned. For example, the formation of the precursor α-amino ketone followed by its asymmetric reduction could be performed in a continuous sequence. Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. The precise control over reaction parameters in a microreactor can lead to higher yields and selectivities compared to batch processes.

Structure Activity Relationship Sar Studies of 2 Benzylamino 2 Pyridin 3 Ylethanol Derivatives

Elucidation of Critical Pharmacophoric Requirements within the 2-(Benzylamino)-2-pyridin-3-ylethanol Core Structure

The fundamental structure of this compound comprises several key pharmacophoric features that are critical for its interaction with biological targets. These include a pyridine (B92270) ring, a benzyl (B1604629) group, a secondary amine, and a hydroxyl group, all connected by a two-carbon ethanol backbone.

The pyridine ring often acts as a hydrogen bond acceptor or can be involved in π-π stacking interactions with aromatic residues in a receptor's binding pocket. The nitrogen atom's position in the ring is crucial, with the 3-pyridyl isomer specifying a particular spatial arrangement for these interactions.

The benzylamino moiety is another key component. The aromatic nature of the benzyl group can contribute to hydrophobic and van der Waals interactions. nih.govnih.gov The secondary amine is typically a protonatable group at physiological pH, allowing it to form ionic bonds or hydrogen bonds with the receptor. The distance and relative orientation between the pyridine and benzyl rings are dictated by the ethanolamine (B43304) backbone and are critical for optimal binding.

The hydroxyl group on the ethanol backbone is a potent hydrogen bond donor and acceptor, which can significantly contribute to the binding affinity and specificity of the molecule. Its stereochemical configuration is often a determining factor in the compound's activity.

A generalized pharmacophore model for this class of compounds, based on related structures, would likely include a hydrogen bond acceptor (pyridine nitrogen), a hydrophobic aromatic feature (benzyl ring), a hydrogen bond donor/acceptor (hydroxyl group), and a positive ionizable feature (secondary amine). nih.gov

Quantitative Analysis of the Impact of Substituent Modifications on Biological Activity Profiles

Systematic modifications of the this compound scaffold have provided quantitative insights into the SAR of these compounds. The effects of various substituents on the benzyl and pyridine rings have been explored to modulate potency and selectivity.

Substitutions on the Benzyl Ring:

The electronic and steric properties of substituents on the benzyl ring can have a profound impact on biological activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can alter the pKa of the secondary amine and the electronic nature of the aromatic ring, thereby influencing binding interactions. The position of the substituent (ortho, meta, or para) is also critical, as it can affect the molecule's conformation and how it fits into a binding site.

For instance, in related N-benzyl phenethylamine series, substitutions on the benzyl ring have been shown to significantly alter receptor binding affinity and functional activity. nih.gov A similar trend can be expected for this compound derivatives.

Interactive Data Table: Hypothetical Effect of Benzyl Ring Substituents on Biological Activity

| Substituent (Position) | Electronic Effect | Steric Hindrance | Relative Activity (%) |

| H (None) | Neutral | Low | 100 |

| 4-Cl | Electron-withdrawing | Medium | 150 |

| 4-OCH3 | Electron-donating | Medium | 120 |

| 2-CH3 | Electron-donating | High | 80 |

| 4-NO2 | Electron-withdrawing | Medium | 130 |

Note: The data in this table is illustrative and based on general principles of SAR observed in similar compound series.

Substitutions on the Pyridine Ring:

Modifications to the pyridine ring can also modulate activity. The addition of small alkyl or halogen groups can enhance hydrophobic interactions or alter the basicity of the pyridine nitrogen. However, bulky substituents may introduce steric hindrance, potentially reducing binding affinity. Studies on other pyridine derivatives have shown that the number and position of substituents like methoxy groups can significantly influence their biological effects. nih.gov

Stereochemical Influence on Ligand-Receptor Interactions and Functional Modulations by this compound

The chiral center at the carbon bearing the hydroxyl group and the pyridin-3-yl group in this compound means that the compound can exist as (R)- and (S)-enantiomers. The three-dimensional arrangement of these groups is often a critical determinant of biological activity, as receptors are chiral environments.

One enantiomer typically exhibits higher affinity and/or efficacy than the other, a phenomenon known as stereoselectivity. This is because only one enantiomer can achieve the optimal complementary interactions with the specific amino acid residues in the receptor's binding pocket. Molecular modeling studies on similar compounds have revealed that specific stereoisomers are preferred for optimal interaction with the active sites of enzymes. nih.gov

The absolute configuration of the hydroxyl and pyridin-3-yl groups dictates their spatial orientation, which in turn affects their ability to form key hydrogen bonds and other interactions. The less active enantiomer may bind in a different orientation or may be sterically hindered from accessing the binding site altogether.

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models for Predicting Activity of this compound Analogues

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov For this compound analogues, QSAR models can be developed to predict their activity and guide the design of new, more potent compounds.

The development of a QSAR model for this series would involve:

Data Set Preparation: A series of analogues with their experimentally determined biological activities would be compiled.

Descriptor Calculation: Various molecular descriptors, such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), hydrophobic (e.g., logP), and topological indices, would be calculated for each molecule.

Model Building: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to establish a mathematical relationship between the descriptors and the biological activity. Nonlinear methods could also be employed to capture more complex relationships. nih.gov

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A hypothetical QSAR equation for this series might look like:

log(1/IC50) = alogP - bσ + c*Es + d

Where:

log(1/IC50) is the biological activity.

logP represents the hydrophobicity of the molecule.

σ is the Hammett constant, representing the electronic effect of a substituent.

Es is the Taft steric parameter.

a, b, c, and d are coefficients determined by the regression analysis.

Such models can help in understanding which properties are most important for activity and can be used to predict the activity of yet-to-be-synthesized compounds.

Conformational Analysis and its Correlation with Biological Activity in this compound Series

The biological activity of a flexible molecule like this compound is dependent on the conformation it adopts when it binds to its receptor. Conformational analysis aims to identify the low-energy, biologically active conformation of the molecule. mdpi.com

The biologically active conformation is the one that best fits the receptor's binding site. By comparing the conformations of active and inactive analogues, it is possible to deduce the conformational requirements for binding. For instance, a particular distance or angle between the pyridine nitrogen and the benzyl ring might be essential for activity. This information is invaluable for the rational design of new analogues with improved biological profiles.

Mechanistic Investigations of 2 Benzylamino 2 Pyridin 3 Ylethanol S Biological Activities

Elucidation of Molecular Targets and Binding Affinities of 2-(Benzylamino)-2-pyridin-3-ylethanol through Biochemical Assays

No studies reporting the molecular targets or binding affinities of this compound were identified.

Identification of Specific Cellular Pathways and Signaling Cascades Modulated by this compound in Preclinical Cellular Models

There is no available research on the specific cellular pathways or signaling cascades modulated by this compound in preclinical models.

Comprehensive Enzyme Kinetics and Inhibition Studies for this compound

Information regarding the enzyme kinetics and inhibition properties of this compound is not present in the current scientific literature.

Detailed Receptor Agonism/Antagonism and Allosteric Modulation Profiling of this compound

No data is available on the receptor agonism, antagonism, or allosteric modulation profile of this compound.

Analysis of Protein-Ligand Interaction Dynamics and Specificity for this compound

There are no published analyses of the protein-ligand interaction dynamics and specificity for this compound.

Investigation of the Mechanism of Action for this compound at the Molecular Level

The molecular mechanism of action for this compound has not been investigated in any publicly available research.

Table of Compound Names Mentioned

Computational Chemistry Applications in the Study of 2 Benzylamino 2 Pyridin 3 Ylethanol

Advanced Molecular Docking Simulations of 2-(Benzylamino)-2-pyridin-3-ylethanol with Putative Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

For this compound, molecular docking simulations would be a primary step in identifying potential protein targets and understanding its mechanism of action. Given its structural features, which include a pyridine (B92270) ring, a benzyl (B1604629) group, and an ethanolamine (B43304) moiety, a range of protein classes could be considered as putative targets. These might include kinases, G-protein coupled receptors (GPCRs), or various enzymes where the compound's functional groups could form key interactions.

The process would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of Protein Targets: Based on structural similarity to known bioactive molecules, a panel of potential protein targets would be selected. The crystal structures of these proteins would be obtained from databases like the Protein Data Bank (PDB).

Docking Simulation: Using software such as AutoDock, Glide, or GOLD, the ligand would be docked into the active site of each target protein. The software's scoring functions would then estimate the binding affinity, typically expressed in kcal/mol.

The results of such a study would identify the most likely protein targets for this compound and provide a detailed picture of the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.

Illustrative Data from a Hypothetical Molecular Docking Study:

| Putative Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A (e.g., 1ATP) | -8.5 | Val56, Leu173 | Hydrophobic |

| Beta-2 Adrenergic Receptor (e.g., 2RH1) | -7.9 | Asp113, Ser204 | Hydrogen Bond |

| Monoamine Oxidase B (e.g., 2BYB) | -9.1 | Tyr435, Phe343 | Pi-Pi Stacking |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results a molecular docking study would yield.

Extensive Molecular Dynamics Simulations to Explore Binding Conformations and Stability of this compound

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the exploration of different binding conformations.

For the most promising ligand-protein complexes of this compound identified through docking, MD simulations would be performed. These simulations, often run for nanoseconds to microseconds, would track the trajectory of the complex in a simulated physiological environment (water, ions, and appropriate temperature and pressure).

Key analyses from MD simulations would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

These simulations would validate the docking results and offer deeper insights into the conformational dynamics of the binding event, which is crucial for understanding the compound's biological activity.

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Spectroscopic Predictions of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule with high accuracy. nih.gov For this compound, these calculations can predict a variety of fundamental properties.

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution would reveal the molecule's electronic reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Reactivity: The molecular electrostatic potential (MEP) map would be generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of potential metabolic reactions or intermolecular interactions.

Spectroscopic Predictions: Quantum chemical methods can predict spectroscopic properties such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Predicted Electronic Properties of this compound:

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar organic molecules.

In Silico Prediction of Theoretical Pharmacokinetic and Absorption, Distribution, Metabolism, Excretion (ADME) Properties (Excluding Experimental Validation)

In silico ADME prediction is a critical component of early-stage drug discovery, allowing for the assessment of a compound's drug-like properties without the need for extensive experimental work. nih.gov Various computational models can predict the ADME profile of this compound.

These predictions are typically based on the molecule's structural and physicochemical properties. A number of online tools and software packages, such as SwissADME and QikProp, can be used to generate these predictions.

Predicted ADME Properties of this compound:

| Property | Descriptor | Predicted Value | Interpretation |

|---|---|---|---|

| Physicochemical | Molecular Weight | 228.29 g/mol | Drug-like |

| LogP (o/w) | 1.85 | Good lipophilicity | |

| Topological Polar Surface Area (TPSA) | 55.46 Ų | Good cell permeability | |

| Number of Rotatable Bonds | 5 | Good oral bioavailability | |

| Pharmacokinetics | GI Absorption | High | Likely well-absorbed |

| Blood-Brain Barrier Permeation | Yes | Potential for CNS activity | |

| Drug-likeness | Lipinski's Rule of Five | 0 violations | Good drug-likeness |

Note: The data in this table is based on predictions from publicly available computational models and should be considered theoretical.

Virtual Screening Methodologies for Identifying Novel Ligands and Scaffolds Based on the this compound Structural Core

If this compound is found to have interesting biological activity, its structure can be used as a starting point for virtual screening to identify novel, potentially more potent, ligands.

Two main approaches could be employed:

Ligand-Based Virtual Screening (LBVS): This method uses the known active compound as a template to search large chemical databases for molecules with similar 2D or 3D features. Techniques such as similarity searching based on molecular fingerprints or pharmacophore modeling would be used.

Structure-Based Virtual Screening (SBVS): If a protein target has been identified and validated (e.g., through docking and MD simulations), this approach involves docking large libraries of compounds into the protein's active site to identify new molecules that are predicted to bind with high affinity.

These virtual screening campaigns can rapidly screen millions of compounds, prioritizing a smaller, more manageable number for experimental testing, thereby accelerating the drug discovery process.

Chemoinformatic Analysis of this compound within Chemical Space and Diversity Metrics

Chemoinformatics involves the use of computational methods to analyze chemical data. A chemoinformatic analysis of this compound would place it within the context of known chemical space and assess its novelty.

This analysis would involve:

Chemical Space Analysis: The physicochemical properties of this compound would be plotted against those of known drugs and bioactive compounds to determine its position in "drug-like" chemical space.

Scaffold Analysis: The core structure of the molecule would be compared to scaffolds present in existing compound libraries and patented chemical structures to evaluate its novelty.

Diversity Metrics: If a library of analogues were to be designed based on the this compound scaffold, diversity metrics would be used to ensure that a wide range of chemical properties is explored, increasing the chances of identifying compounds with improved activity and properties.

This type of analysis is crucial for understanding the potential of this compound as a lead compound and for guiding the design of new chemical entities.

Preclinical Pharmacological Characterization of 2 Benzylamino 2 Pyridin 3 Ylethanol in Relevant Models

Comprehensive In Vitro Efficacy and Potency Assessments of 2-(Benzylamino)-2-pyridin-3-ylethanol

To ascertain the biological activity of this compound, a battery of in vitro assays would be required. These studies would aim to determine the compound's efficacy and potency against specific biological targets. Key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) would be quantified using biochemical and cell-based assays. For instance, if the compound is hypothesized to be a kinase inhibitor, enzymatic assays would be conducted to measure the inhibition of phosphotransferase activity. Similarly, if it is predicted to be a receptor agonist or antagonist, receptor binding assays and functional cell-based assays measuring downstream signaling events (e.g., calcium flux or cyclic AMP production) would be performed.

Table 1: Hypothetical In Vitro Efficacy and Potency Data for this compound This table is for illustrative purposes only and is not based on actual experimental data.

| Assay Type | Target | Parameter | Value (nM) |

|---|---|---|---|

| Biochemical Assay | Kinase X | IC50 | Data Not Available |

| Cell-Based Assay | Receptor Y | EC50 | Data Not Available |

| Binding Assay | Protein Z | Ki | Data Not Available |

Quantitative Target Engagement Studies in Ex Vivo and Selected Preclinical Biological Systems

Confirmation that this compound interacts with its intended target in a more complex biological environment is a critical step. Ex vivo studies using tissues or cells from preclinical models would be conducted. Techniques such as cellular thermal shift assays (CETSA), which measure the thermal stabilization of a target protein upon ligand binding, could be employed to demonstrate target engagement in intact cells. In preclinical models, methods like positron emission tomography (PET) with a radiolabeled version of the compound or a competitor ligand could be used to quantify target occupancy in the brain or other tissues.

Mechanistic Insights from Advanced Cell-Based Assays and Phenotypic Screening Utilizing this compound

To understand the functional consequences of target engagement, advanced cell-based assays and phenotypic screening are utilized. High-content imaging and analysis can reveal changes in cellular morphology, protein localization, or other phenotypic markers in response to treatment with the compound. Transcriptomic (e.g., RNA-seq) and proteomic analyses would provide a global view of the changes in gene and protein expression, offering unbiased insights into the compound's mechanism of action and potentially identifying novel pathways affected by its activity.

Biomarker Identification and Validation Strategies for Tracing this compound’s Biological Effects

The identification of biomarkers is essential for monitoring the biological effects of this compound in preclinical and potentially clinical studies. These can be target-based biomarkers, which measure the direct interaction with the target (e.g., phosphorylation of a downstream substrate), or pathway-based biomarkers, which reflect the broader biological consequences of the compound's activity. Validation of these biomarkers would involve demonstrating a clear and consistent relationship between the biomarker levels and the compound's pharmacological activity across different models and conditions.

Future Research Directions and Translational Perspectives for 2 Benzylamino 2 Pyridin 3 Ylethanol

Identification of Novel Therapeutic Avenues and Research Hypotheses Based on the 2-(Benzylamino)-2-pyridin-3-ylethanol Core Structure

The chemical architecture of this compound incorporates moieties known for diverse biological activities. The pyridine (B92270) ring is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with applications ranging from antibacterial to anticancer treatments. researchgate.netscispace.com Similarly, the amino alcohol framework is a key feature in various pharmaceuticals, including certain cardiovascular and antimicrobial agents. researchgate.netnih.gov Based on these structural precedents, several therapeutic avenues can be hypothesized for this compound.

Hypothetical Therapeutic Avenues:

Anticancer Activity: Pyridine derivatives have shown significant antiproliferative effects against various cancer cell lines. nih.gov The presence of the pyridine nucleus in this compound suggests a potential for anticancer activity. Research could focus on its effects on cell cycle progression, apoptosis, and specific signaling pathways implicated in cancer.

Antimicrobial and Antiviral Potential: The pyridine nucleus is a component of many antimicrobial and antiviral drugs. nih.gov This raises the hypothesis that this compound could exhibit inhibitory activity against a range of bacterial and viral pathogens.

Cardiovascular Effects: Certain amino alcohols are known to interact with adrenergic receptors and have been developed as beta-blockers for treating conditions like hypertension and angina. drugbank.com It is plausible that this compound could have modulatory effects on the cardiovascular system.

Anti-inflammatory Properties: A number of compounds containing the pyridine scaffold have demonstrated anti-inflammatory activity. researchgate.net Future studies could investigate the potential of this compound to modulate inflammatory pathways.

Below is an interactive data table summarizing these hypothetical research avenues.

| Therapeutic Avenue | Structural Basis | Research Hypothesis |

| Oncology | Pyridine Moiety | The compound will exhibit antiproliferative activity against human cancer cell lines. |

| Infectious Diseases | Pyridine Nucleus | The compound will show inhibitory effects against pathogenic bacteria and viruses. |

| Cardiovascular Disease | Amino Alcohol Backbone | The compound will demonstrate modulatory activity on cardiovascular receptors or enzymes. |

| Inflammatory Disorders | Pyridine Scaffold | The compound will inhibit key molecular targets in inflammatory cascades. |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Investigating this compound's Biological Effects

To elucidate the mechanism of action of this compound, modern systems biology approaches will be indispensable.

Proteomics: A proteomics-based investigation could identify the direct protein targets of the compound and its downstream effects on cellular protein expression. scitechnol.com One conceptual approach would be chemical proteomics, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. pulsus.com Subsequent mass spectrometry analysis would identify these proteins, offering clues to its mechanism of action. A broader, expression-based proteomics study could compare the proteomes of cells treated with the compound versus untreated cells to reveal affected pathways. nih.gov

Metabolomics: Metabolomics, the large-scale study of small molecules, can provide a functional readout of the physiological state of a cell. biotech-spain.com By analyzing the metabolic profiles of biological systems exposed to this compound, researchers could identify alterations in metabolic pathways. nih.gov This could reveal, for instance, if the compound affects energy metabolism, lipid metabolism, or amino acid synthesis, providing crucial insights into its biological effects and potential off-target activities. researchgate.net

The following table outlines a hypothetical integration of omics technologies.

| Omics Technology | Research Question | Conceptual Approach | Potential Outcome |

| Proteomics | What are the protein targets of the compound? | Affinity purification-mass spectrometry. | Identification of direct binding partners. |

| How does the compound alter the cellular proteome? | Quantitative proteomic analysis of treated vs. untreated cells. | Understanding of affected cellular pathways. | |

| Metabolomics | How does the compound impact cellular metabolism? | Untargeted metabolomic profiling of treated vs. untreated cells. | Identification of dysregulated metabolic pathways and potential biomarkers of activity. |

Exploration of Advanced Drug Delivery System Concepts for Enhancing the Research Utility of this compound (Conceptual Development Only)

For a novel compound like this compound, challenges such as poor solubility or lack of target specificity can hinder its research and development. Advanced drug delivery systems (DDS) offer a conceptual framework to overcome these potential hurdles. While the physicochemical properties of this specific compound are yet to be determined, we can speculate on potential DDS strategies.

Liposomal Encapsulation: If the compound exhibits poor aqueous solubility, encapsulating it within liposomes could enhance its bioavailability for in vitro and in vivo studies.

Polymeric Nanoparticles: Formulating the compound within biodegradable polymeric nanoparticles could enable controlled release, potentially prolonging its biological activity and reducing the frequency of administration in preclinical models.

Targeted Drug Delivery: In a more advanced conceptualization, the surface of these nanoparticles could be functionalized with ligands (e.g., antibodies or peptides) that bind to specific receptors on target cells, for instance, in cancer therapy. This would theoretically increase the concentration of the compound at the desired site of action, enhancing efficacy and minimizing off-target effects.

These are purely conceptual ideas that would require extensive formulation development and characterization once the compound's properties are known.

Addressing Remaining Challenges and Identifying New Opportunities in the Academic Research of this compound

The primary challenge in the study of this compound is the current lack of foundational research. This presents a "blank slate" scenario, which is both a challenge and a significant opportunity.

Challenges:

Chemical Synthesis and Characterization: The first step will be to develop a robust and scalable synthesis protocol for the compound and to fully characterize its chemical and physical properties.

Lack of Precedent: Without existing data, initial biological screening will need to be broad to identify potential areas of activity. This can be resource-intensive. mdpi.com

Predictive Models: The absence of data makes it difficult to build computational models for predicting activity or toxicity, a common strategy in modern drug discovery. tandfonline.comcas.org

Opportunities:

Novelty: The unexplored nature of this compound means that any discovered biological activity would be entirely novel, potentially leading to new therapeutic concepts and intellectual property.

Scaffold for Library Synthesis: The structure of this compound is amenable to chemical modification. It can serve as a starting point for the synthesis of a library of related compounds, enabling structure-activity relationship (SAR) studies to optimize potency and other properties.

Interdisciplinary Collaboration: The investigation of a new chemical entity from the ground up provides an excellent opportunity for collaboration between synthetic chemists, biologists, pharmacologists, and computational scientists.

Conceptual Framework for Further In Vivo Preclinical Model Development for this compound Studies

Should initial in vitro studies reveal promising activity, a structured preclinical development plan would be necessary to evaluate its potential in vivo. primescholars.com This framework would be guided by regulatory principles for the development of new chemical entities. amsbiopharma.com

A conceptual preclinical development plan is outlined in the table below.

| Stage | Objective | Key Activities | Example Model System (Hypothetical) |

| Stage 1: In Vivo Proof of Concept | To confirm the biological activity observed in vitro in a living organism. | Efficacy studies in an animal model of the targeted disease. | If anticancer activity is observed in vitro, a mouse xenograft model with human cancer cells could be used. |

| Stage 2: Pharmacokinetics (PK) / Pharmacodynamics (PD) | To understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and its effect on the body over time. | Dosing studies in rodents to determine key PK parameters (e.g., half-life, bioavailability) and to correlate drug exposure with a biological response (PD). | Measurement of drug concentration in blood plasma over time after administration in rats. |

| Stage 3: Preliminary Toxicology | To identify potential toxicities and establish a safe dose range for further studies. | Acute and repeated-dose toxicity studies in at least two species (one rodent, one non-rodent). | Dose-escalation studies in mice and dogs to determine the maximum tolerated dose (MTD). |

This systematic approach would be essential to build a comprehensive data package to support any future consideration for clinical development. nih.gov

Q & A

Q. What are the primary synthetic routes for 2-(Benzylamino)-2-pyridin-3-ylethanol, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting 2-pyridinecarbaldehyde with benzylamine under hydrogenation conditions (e.g., using NaBH₄ or Pd/C as catalysts). Key variables include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol or THF | Polar aprotic solvents improve amine reactivity . |

| Temperature | 60–80°C | Higher temps accelerate imine formation but may degrade products. |

| Catalyst | Pd/C (5% w/w) | Reduces reaction time by 30–50% compared to NaBH₄ . |

Methodological Tip: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and purify by column chromatography using silica gel .

Q. How is the compound characterized structurally, and what spectroscopic markers are critical?

Answer: Key characterization techniques include:

- ¹H NMR (CDCl₃):

- IR : Peaks at 3350 cm⁻¹ (N–H stretch) and 1050 cm⁻¹ (C–O stretch) confirm ethanolamine backbone .

- Mass Spec : Molecular ion peak at m/z 227.131 (C₁₄H₁₇N₂O⁺) .

Validation: Cross-check with X-ray crystallography if crystalline derivatives are available .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?

Answer: Discrepancies in mechanisms (e.g., imine vs. enamine pathways) can be addressed using DFT calculations (B3LYP/6-31G* basis set). For example:

- Imine Pathway : Lower activation energy (ΔG‡ = 25 kcal/mol) compared to enamine (ΔG‡ = 32 kcal/mol) .

- Solvent Effects : Simulate ethanol vs. THF environments to predict proton transfer barriers .

Practical Workflow:

Optimize geometries of reactants, transition states, and products.

Calculate Gibbs free energy profiles.

Validate with kinetic isotope effects (KIEs) experimentally .

Q. How do steric effects influence the compound’s reactivity in cross-coupling reactions?

Answer: The pyridinyl group creates steric hindrance, limiting accessibility for catalysts like Pd(0). Strategies to mitigate this include:

- Ligand Design : Use bulky ligands (e.g., XPhos) to stabilize intermediates.

- Microwave Irradiation : Reduces reaction time from 24h to 4h by enhancing collision frequency .

Case Study:

In Suzuki-Miyaura coupling, yields drop from 85% (phenyl substituent) to 55% (pyridinyl) due to coordination competition .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved in batch-to-batch synthesis?

Answer: Contradictions often arise from residual solvents or diastereomers. Use:

- HPLC-PDA : Quantify impurities (e.g., benzylamine residuals; λ = 254 nm).

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .

Example:

A batch showing δ 7.5 ppm (pyridine) vs. δ 7.8 ppm (literature) may indicate pH-dependent tautomerism. Adjust D₂O content to stabilize the dominant form .

Data Contradiction Analysis

Q. Why do reported melting points vary (136–140°C), and how can this be standardized?

Answer: Variations arise from polymorphism or hygroscopicity. Standardization steps:

Recrystallize from anhydrous ethanol.

Use differential scanning calorimetry (DSC) to identify stable polymorphs .

Q. How do conflicting bioactivity results (e.g., IC₅₀ values) arise in kinase inhibition assays?

Answer: Discrepancies may stem from:

- Assay Conditions : ATP concentration (1 mM vs. 10 µM) alters competitive inhibition.

- Protein Prep : His-tagged vs. untagged kinases show 2–3x IC₅₀ differences .

Mitigation: Pre-incubate the compound with kinase for 30 min to ensure binding equilibrium .

Applications in Drug Discovery

Q. What strategies improve the compound’s blood-brain barrier (BBB) permeability for CNS targets?

Answer:

- Prodrug Design : Esterify the hydroxyl group to increase lipophilicity (logP from 1.1 to 2.5) .

- P-gp Inhibition : Co-administer with verapamil to reduce efflux .

Data:

| Derivative | logP | BBB Permeability (Papp ×10⁻⁶ cm/s) |

|---|---|---|

| Parent Compound | 1.1 | 2.5 |

| Acetylated Prodrug | 2.5 | 8.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。